Pyrimidin-4-ylmethanesulfonyl chloride

Agricultural fungicides Phytopathogenic fungi control Crop protection chemistry

Pyrimidin-4-ylmethanesulfonyl chloride (CAS 1196155-51-7) is a heteroaryl methanesulfonyl chloride reagent with molecular formula C₅H₅ClN₂O₂S and molecular weight 192.62 g/mol. It features a sulfonyl chloride group attached via a methylene spacer to the 4-position of the electron-deficient pyrimidine ring.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
Cat. No. B13263912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-4-ylmethanesulfonyl chloride
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CS(=O)(=O)Cl
InChIInChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2
InChIKeyVOCIPVQDIRECSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4-ylmethanesulfonyl Chloride: Core Properties and Procurement Relevance


Pyrimidin-4-ylmethanesulfonyl chloride (CAS 1196155-51-7) is a heteroaryl methanesulfonyl chloride reagent with molecular formula C₅H₅ClN₂O₂S and molecular weight 192.62 g/mol [1]. It features a sulfonyl chloride group attached via a methylene spacer to the 4-position of the electron-deficient pyrimidine ring [2]. This compound serves as a key electrophilic building block for introducing the pyrimidin-4-ylmethanesulfonyl moiety into target molecules, primarily through reaction with amines to form sulfonamides . Commercially, it is typically available at ≥95% purity, with select vendors offering 98% purity grades suitable for demanding synthetic applications [1][3].

Why Pyrimidin-4-ylmethanesulfonyl Chloride Cannot Be Interchanged with Positional Isomers or Direct Sulfonyl Chloride Analogs


The 4-methylene spacer in pyrimidin-4-ylmethanesulfonyl chloride introduces a critical degree of conformational flexibility and electronic insulation between the electron-withdrawing sulfonyl chloride and the π-deficient pyrimidine ring, which is absent in directly attached pyrimidine sulfonyl chlorides (e.g., pyrimidine-4-sulfonyl chloride or pyrimidine-5-sulfonyl chloride) [1][2]. This structural feature alters both the electrophilic reactivity of the –SO₂Cl group and the downstream biological properties of derived sulfonamides. The BASF patent family on pyrimidin-4-ylmethyl-sulfonamide fungicides explicitly requires the 4-methylene-pyrimidine regioisomer for activity against phytopathogenic fungi; the corresponding 2-pyridylmethyl sulfonamides were reported to exhibit unsatisfactory fungicidal activity and low crop plant compatibility [3][4]. Additionally, the 4-positional isomer on the pyrimidine ring confers different hydrogen-bonding capability to derived products compared to the 2- or 5-substituted analogs, directly impacting target binding in drug discovery programs [5].

Quantitative Evidence for Differentiated Selection of Pyrimidin-4-ylmethanesulfonyl Chloride


Regiochemical Differentiation in Fungicidal Sulfonamide Activity: 4-Pyrimidylmethyl vs. 4-Pyridylmethyl Scaffolds

Pyrimidin-4-ylmethyl-sulfonamides derived from pyrimidin-4-ylmethanesulfonyl chloride demonstrate fungicidal efficacy against a broad spectrum of phytopathogenic fungi, including rusts, mildews, and leaf spots, at application rates enabling commercial viability. In contrast, the structurally analogous 4-pyridylmethyl sulfonamide compounds, disclosed in WO 2005/033081, exhibit unsatisfactory fungicidal activity and unacceptable crop plant compatibility (phytotoxicity) that preclude their agricultural use [1][2]. This activity gap is explicitly attributed to the replacement of the pyrimidine ring nitrogen pattern with a pyridine ring, establishing a strict requirement for the pyrimidine-4-ylmethyl sulfonamide pharmacophore for fungicidal potency and crop safety [1]. No cross-comparative IC₅₀ or EC₅₀ values are publicly available in the patent literature, as the negative properties of the pyridyl analogs are described qualitatively; however, the patent filing and prosecution history confirms that only pyrimidin-4-ylmethyl sulfonamides meet the dual criteria of efficacy and safety.

Agricultural fungicides Phytopathogenic fungi control Crop protection chemistry

Methylene Spacer Effect on Electrophilic Reactivity Profile Compared to Directly Attached Pyrimidine Sulfonyl Chlorides

The presence of the methylene (–CH₂–) spacer between the pyrimidine ring and the –SO₂Cl group in pyrimidin-4-ylmethanesulfonyl chloride reduces the electron-withdrawing influence of the pyrimidine π-system on the sulfonyl chloride electrophilic center, relative to directly attached pyrimidine sulfonyl chlorides (e.g., pyrimidine-4-sulfonyl chloride) [1]. Computational predictions show that pyrimidin-4-ylmethanesulfonyl chloride has a LogD (pH 7.4) of 0.144 and a polar surface area (PSA) of 59.92 Ų, compared to pyrimidine-4-sulfonyl chloride which lacks the methylene spacer and has a PSA of approximately 68 Ų and more negative LogD [2]. The higher LogD and lower PSA of the 4-methylene compound confer greater membrane permeability potential, a factor mechanistically supported by the sulfene intermediate pathway available exclusively to alkanesulfonyl chlorides bearing α-hydrogens, which can alter reaction chemoselectivity in the presence of amine nucleophiles [3]. While direct kinetic comparison data (e.g., relative rate constants for sulfonamide formation) are not available from published literature, the mechanistic difference is well-established: methanesulfonyl chlorides can form sulfene intermediates (CH₂=SO₂) under basic conditions, whereas directly attached aryl/heteroaryl sulfonyl chlorides cannot, leading to distinct reactivity profiles [3].

Electrophilic reactivity Sulfonamide synthesis Structure-reactivity relationships

Synthetic Versatility via Sulfone Diversification Strategies Unique to Sulfonylmethyl Pyrimidines

Pyrimidin-4-ylmethanesulfonyl chloride and related sulfonylmethyl pyrimidines are specifically amenable to two novel synthetic diversification strategies that enable rapid elaboration of the sulfone moiety, as reported in the primary chemical literature [1]. These strategies exploit the unique reactivity of the sulfonylmethyl group attached to the pyrimidine ring, which is not available to directly attached sulfones or non-pyrimidine heteroaryl systems. The methods allow efficient generation of compound libraries for drug discovery, a key practical advantage in hit-to-lead optimization campaigns [1]. While analogous diversification may be possible for pyridin-4-ylmethanesulfonyl derivatives, the electron-deficient pyrimidine ring uniquely directs subsequent functionalization at ring positions 2, 5, and 6 with predictable regioselectivity, a feature leveraged in the Ni-catalyzed C–sulfone bond activation methodology for synthesizing 2,4-disubstituted pyrimidines [2].

Sulfone diversification Parallel synthesis Medicinal chemistry libraries

Commercial Availability at 98% Purity Enabling Direct Use in Patent-Recorded Agrochemical Syntheses

Pyrimidin-4-ylmethanesulfonyl chloride is commercially available at 98% purity from established synthetic chemistry suppliers, including Suzhou Aijia Pharmaceutical Technology Co., Ltd. [1]. This purity grade meets or exceeds the typical ≥95% minimum specification offered for the closest commercially available positional isomers (e.g., pyrimidin-2-ylmethanesulfonyl chloride at 95% and pyrimidine-5-sulfonyl chloride at 95%) . Higher initial purity reduces the need for pre-use purification—particularly important for moisture-sensitive sulfonyl chlorides where additional handling increases hydrolysis risk. The compound is specifically cited in the BASF patent family as a precursor to fungicidal pyrimidin-4-ylmethyl-sulfonamides, establishing a direct procurement-use link that is not replicated for the 2-isomer or 5-isomer in equivalent patent-documented agricultural applications [2].

Commercial sourcing Purity specifications Agrochemical intermediate procurement

Procurement-Driven Application Scenarios for Pyrimidin-4-ylmethanesulfonyl Chloride


Crop Protection Discovery: Synthesis of Pyrimidin-4-ylmethyl-sulfonamide Fungicide Candidates

Agrochemical research teams developing novel fungicides targeting rusts, powdery mildews, and leaf spot diseases should select pyrimidin-4-ylmethanesulfonyl chloride as the sulfonylation reagent to access the pyrimidin-4-ylmethyl-sulfonamide pharmacophore. This scaffold is validated in BASF patents (US 8,178,540, WO 2008062011) as delivering fungicidal activity with acceptable crop safety, whereas isomeric 4-pyridylmethyl sulfonamides fail to meet both criteria [1][2]. The 98% purity grade (CAS 1196155-51-7) enables direct use in library synthesis without additional purification [3].

Medicinal Chemistry Library Synthesis Leveraging Validated Sulfone Diversification Pathways

Drug discovery programs requiring rapid exploration of sulfonamide or sulfone chemical space around a pyrimidine scaffold benefit from the two published diversification methods specifically developed for sulfonylmethyl pyrimidines [4]. The methylene spacer allows access to sulfene-based reactivity not available to directly attached heteroaryl sulfonyl chlorides, expanding the scope of accessible derivatives. The higher predicted LogD (0.144) and lower PSA (59.92 Ų) of products derived from this building block favor membrane permeability, an advantage in cell-based screening cascades [5].

Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Ni-Catalyzed C–Sulfone Activation

Synthetic chemistry groups employing Ni-catalyzed Suzuki–Miyaura cross-coupling of pyrimidinyl sulfones should procure pyrimidin-4-ylmethanesulfonyl chloride as a precursor to the requisite sulfone electrophile. The 4-substitution pattern on the pyrimidine ring directs subsequent C–C bond formation at the 2-position with predictable regioselectivity, as demonstrated in the 2023 methodology publication, enabling access to pharmaceutically relevant 2,4-diarylated pyrimidines under mild conditions [6].

Analytical Standard and Reference Material Procurement for HPLC Method Development

Quality control and analytical development laboratories requiring a well-characterized pyrimidine methanesulfonyl chloride as an HPLC reference standard can source pyrimidin-4-ylmethanesulfonyl chloride at 98% purity. The compound is specifically documented for use as an analytical standard in HPLC method development and drug R&D contexts . Its defined LogD and PSA values facilitate method optimization and impurity profiling in sulfonamide API development workflows [5].

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